molecular formula C13H23ClO4 B14348255 Diethyl (2-chlorohexyl)propanedioate CAS No. 90284-89-2

Diethyl (2-chlorohexyl)propanedioate

Cat. No.: B14348255
CAS No.: 90284-89-2
M. Wt: 278.77 g/mol
InChI Key: IUYBDUVPRVZPIM-UHFFFAOYSA-N
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Description

Diethyl (2-chlorohexyl)propanedioate is an organic compound that belongs to the class of malonic esters. It is a derivative of diethyl propanedioate, commonly known as diethyl malonate. This compound is characterized by the presence of a chlorohexyl group attached to the central carbon atom of the propanedioate moiety. Malonic esters are widely used in organic synthesis due to their reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2-chlorohexyl)propanedioate typically involves the alkylation of diethyl malonate with 2-chlorohexyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with 2-chlorohexyl bromide to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-chlorohexyl)propanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (2-chlorohexyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2-chlorohexyl)propanedioate involves the formation of enolate ions, which act as nucleophiles in various chemical reactions. The enolate ions can undergo nucleophilic substitution, addition, and other reactions, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

    Diethyl Malonate: The parent compound, used in similar synthetic applications.

    Diethyl (2-bromohexyl)propanedioate: A similar compound with a bromo group instead of a chloro group.

    Diethyl (2-iodohexyl)propanedioate: Another similar compound with an iodo group

Uniqueness

Diethyl (2-chlorohexyl)propanedioate is unique due to the presence of the chlorohexyl group, which imparts specific reactivity and properties to the compound. This makes it suitable for certain synthetic applications where other similar compounds may not be as effective .

Properties

CAS No.

90284-89-2

Molecular Formula

C13H23ClO4

Molecular Weight

278.77 g/mol

IUPAC Name

diethyl 2-(2-chlorohexyl)propanedioate

InChI

InChI=1S/C13H23ClO4/c1-4-7-8-10(14)9-11(12(15)17-5-2)13(16)18-6-3/h10-11H,4-9H2,1-3H3

InChI Key

IUYBDUVPRVZPIM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(C(=O)OCC)C(=O)OCC)Cl

Origin of Product

United States

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